molecular formula C17H20N4O3 B13333083 1-(4-(Cyclopropyl(methyl)carbamoyl)phenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid

1-(4-(Cyclopropyl(methyl)carbamoyl)phenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13333083
M. Wt: 328.4 g/mol
InChI Key: QKBCAATZKZWSMZ-UHFFFAOYSA-N
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Description

1-(4-(Cyclopropyl(methyl)carbamoyl)phenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a cyclopropyl group, a carbamoyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Cyclopropyl(methyl)carbamoyl)phenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction using a suitable cyclopropylating agent.

    Carbamoylation: The carbamoyl group can be introduced by reacting the intermediate with a suitable isocyanate.

    Final Coupling: The final coupling step involves the reaction of the intermediate with a propylating agent to introduce the propyl group.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Cyclopropyl(methyl)carbamoyl)phenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

1-(4-(Cyclopropyl(methyl)carbamoyl)phenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Material Science: It is explored for its use in the development of advanced materials, including polymers and coatings.

    Biological Research: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industrial Applications: It is investigated for its potential use in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-(Cyclopropyl(methyl)carbamoyl)phenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

  • 1-(4-(Cyclopropyl(methyl)carbamoyl)phenyl)-1H-1,2,3-triazole-4-carboxylic acid
  • 1-(4-(Cyclopropyl(methyl)carbamoyl)phenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid

Comparison: 1-(4-(Cyclopropyl(methyl)carbamoyl)phenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

Properties

Molecular Formula

C17H20N4O3

Molecular Weight

328.4 g/mol

IUPAC Name

1-[4-[cyclopropyl(methyl)carbamoyl]phenyl]-5-propyltriazole-4-carboxylic acid

InChI

InChI=1S/C17H20N4O3/c1-3-4-14-15(17(23)24)18-19-21(14)13-7-5-11(6-8-13)16(22)20(2)12-9-10-12/h5-8,12H,3-4,9-10H2,1-2H3,(H,23,24)

InChI Key

QKBCAATZKZWSMZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=NN1C2=CC=C(C=C2)C(=O)N(C)C3CC3)C(=O)O

Origin of Product

United States

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